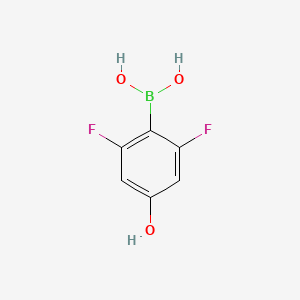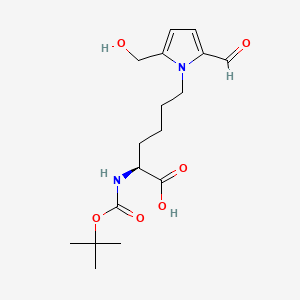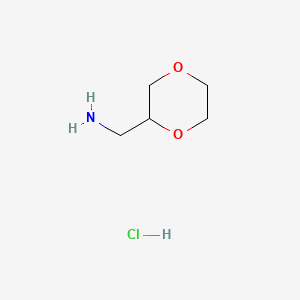
(2,6-Difluoro-4-hydroxyphenyl)boronic acid
説明
“(2,6-Difluoro-4-hydroxyphenyl)boronic acid” is a boronic acid derivative with the molecular formula C6H5BF2O3 . It has a molecular weight of 173.91 g/mol . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “this compound” is essentially planar . This indicates electronic delocalization between the dihydroxyboryl group and the aromatic ring .
Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 173.91 g/mol . It is stored in an inert atmosphere at temperatures between 2-8°C .
科学的研究の応用
Protective Groups for Diols
(2,6-Difluoro-4-hydroxyphenyl)boronic acid has been utilized as a protective agent for diols in organic synthesis. The creation of cyclic boronic esters with diols provides water- and air-stable intermediates that are tolerant to various organic transformations and can be deprotected under mild conditions. This application highlights the compound's utility in synthesizing complex organic molecules, including those with potential biological activities (Shimada et al., 2018).
Carbohydrate Recognition
Research on boronic acids has demonstrated their capacity to bind carbohydrates, making them valuable tools in the development of sensors and receptors for sugars. Specifically, ortho-hydroxyalkyl arylboronic acids, a category to which this compound belongs, have shown the ability to complex with glycopyranosides under physiologically relevant conditions. This property is exploited in designing oligomeric receptors that can selectively recognize cell-surface glycoconjugates, offering potential applications in biochemical sensing and diagnostics (Dowlut & Hall, 2006).
Catalysis in Organic Synthesis
The ortho-substituent on phenylboronic acids, including this compound, plays a crucial role in catalysis. It has been found to accelerate dehydrative amidation reactions between carboxylic acids and amines by preventing amine coordination to the boron atom. This catalytic property is beneficial in synthesizing peptides and various amide compounds, indicating the compound's versatility as a catalyst in organic chemistry (Wang et al., 2018).
Fluorescence and Sensing Applications
Boronic acids, including derivatives like this compound, are integral in developing fluorescent sensors due to their ability to form reversible covalent bonds with diols and other functional groups. This reversible binding is key to designing sensors for glucose and other biologically relevant molecules, highlighting the compound's utility in bioanalytical and diagnostic applications (Baruah et al., 2005).
作用機序
Target of Action
The primary target of (2,6-Difluoro-4-hydroxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of organic chemistry .
Safety and Hazards
“(2,6-Difluoro-4-hydroxyphenyl)boronic acid” is classified as an irritant . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including a mask/respirator, suitable gloves/gauntlets, and eye protection, should be used when handling this compound .
生化学分析
Biochemical Properties
(2,6-Difluoro-4-hydroxyphenyl)boronic acid plays a significant role in biochemical reactions. It is a key reagent in the Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This compound interacts with various biomolecules, including enzymes and proteins, through its boron moiety . The nature of these interactions is largely dependent on the specific biochemical reaction in which it is involved .
Cellular Effects
Given its role in the Suzuki–Miyaura coupling, it can be inferred that it may influence cell function by facilitating the formation of carbon–carbon bonds . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily associated with its role in the Suzuki–Miyaura coupling . In this reaction, the compound undergoes transmetalation, a process in which it transfers its boron moiety to a palladium catalyst . This can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It is known to be a stable compound that can be stored under normal temperatures
Metabolic Pathways
Given its role in the Suzuki–Miyaura coupling, it can be inferred that it may interact with various enzymes and cofactors .
Transport and Distribution
Given its chemical properties, it may interact with various transporters or binding proteins .
Subcellular Localization
Given its chemical properties, it may be directed to specific compartments or organelles within the cell .
特性
IUPAC Name |
(2,6-difluoro-4-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF2O3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAMLWIQHDPWGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672864 | |
| Record name | (2,6-Difluoro-4-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957065-87-1 | |
| Record name | (2,6-Difluoro-4-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoro-4-hydroxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![benzyl (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxothiolan-3-ylidene)methyl]cyclopropane-1-carboxylate](/img/structure/B591447.png)

![2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B591449.png)
![N-1-Naphthalenyl-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591451.png)
![1h,3h-[1,3,5]Oxadiazepino[5,6-a]benzimidazole](/img/structure/B591452.png)
![[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol](/img/structure/B591456.png)


![N-[[4-(Phenylmethoxy)phenyl]methyl]-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591464.png)
![2-[2-[(2-amino-2-carboxyethyl)amino]-2-oxoethyl]-4-[2-[(4-carboxy-4-oxobutanoyl)amino]ethylamino]-2-hydroxy-4-oxobutanoic acid](/img/structure/B591466.png)
